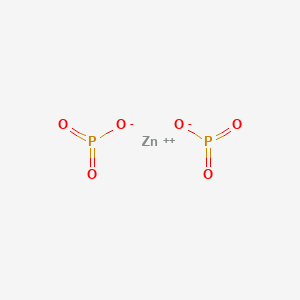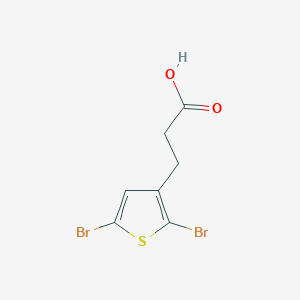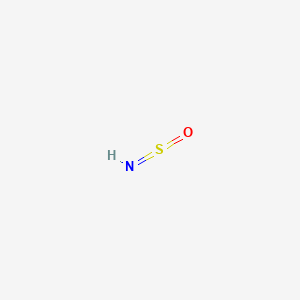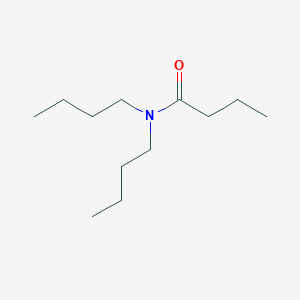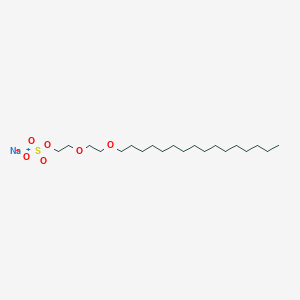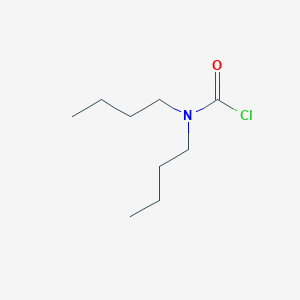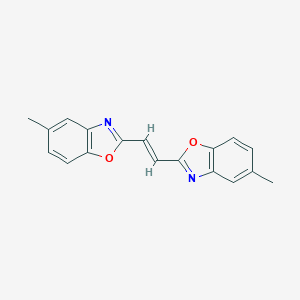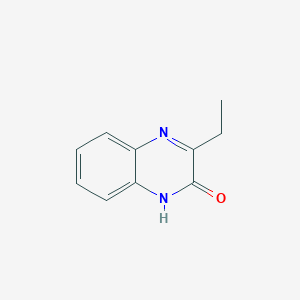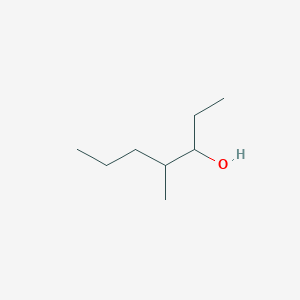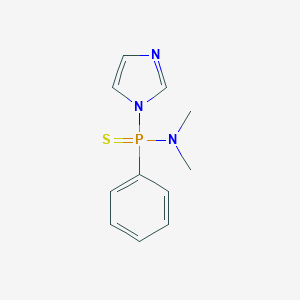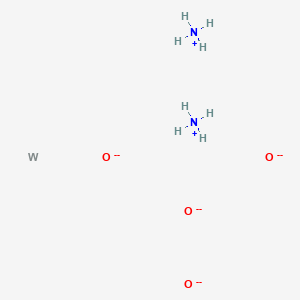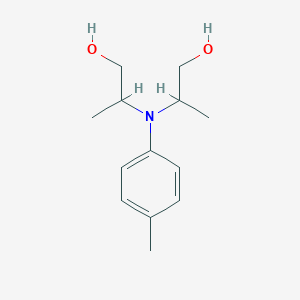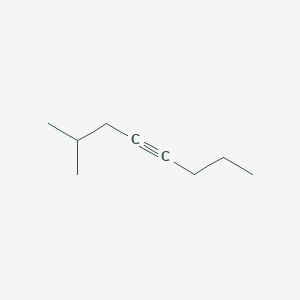
2-Methyl-4-octyne
描述
2-Methyl-4-octyne, also known as 2-Methyl-4-octyne-3,7-diol, is an organic compound that belongs to the alkyne family. It is a colorless liquid with a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol. This compound has several applications in scientific research, including its use in the synthesis of other organic compounds and as a reagent in biochemical assays. In
科学研究应用
2-Methyl-4-octynectyne has several applications in scientific research. It is commonly used as a reagent in biochemical assays to inhibit the activity of enzymes such as cytochrome P450. This compound has also been used in the synthesis of other organic compounds, including natural products such as the antifungal agent 3,4-dihydroxy-2-methylbenzoic acid. Additionally, 2-Methyl-4-octynectyne has been used as a starting material in the synthesis of various bioactive compounds, including anticancer agents.
作用机制
The mechanism of action of 2-Methyl-4-octynectyne involves the inhibition of enzymes such as cytochrome P450. This inhibition occurs through the formation of a covalent bond between the alkyne group of 2-Methyl-4-octynectyne and the heme group of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity.
生化和生理效应
2-Methyl-4-octynectyne has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing many drugs and toxins in the body. Additionally, 2-Methyl-4-octynectyne has been shown to have antifungal and anticancer activity, making it a potential candidate for the development of new drugs.
实验室实验的优点和局限性
One advantage of using 2-Methyl-4-octynectyne in lab experiments is its high purity and yield. This compound can be synthesized using various methods, all of which yield 2-Methyl-4-octynectyne with high purity and yield. Additionally, 2-Methyl-4-octynectyne has a well-characterized mechanism of action, making it a useful tool for studying enzyme inhibition.
One limitation of using 2-Methyl-4-octynectyne in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, making it important to handle with care and follow proper safety protocols.
未来方向
There are several future directions for the use of 2-Methyl-4-octynectyne in scientific research. One potential direction is the development of new drugs based on the structure of 2-Methyl-4-octynectyne. This compound has demonstrated antifungal and anticancer activity, making it a potential candidate for the development of new drugs in these areas.
Another potential direction is the use of 2-Methyl-4-octynectyne in the study of enzyme inhibition. This compound has a well-characterized mechanism of action and can be used as a tool for studying the inhibition of cytochrome P450 enzymes. Additionally, 2-Methyl-4-octynectyne can be used in the study of other enzymes that are inhibited by alkynes.
Conclusion:
In conclusion, 2-Methyl-4-octynectyne is an organic compound with several applications in scientific research. Its high purity and yield, well-characterized mechanism of action, and potential for the development of new drugs make it a useful tool for studying enzyme inhibition and other biochemical processes. However, its potential toxicity must be taken into consideration when handling this compound in lab experiments.
属性
CAS 编号 |
10306-94-2 |
|---|---|
产品名称 |
2-Methyl-4-octyne |
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC 名称 |
2-methyloct-4-yne |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-5,8H2,1-3H3 |
InChI 键 |
MBLOALSHICMMKJ-UHFFFAOYSA-N |
SMILES |
CCCC#CCC(C)C |
规范 SMILES |
CCCC#CCC(C)C |
同义词 |
2-Methyl-4-octyne |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

